molecular formula C16H16LiO3P B608461 Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate CAS No. 85073-19-4

Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate

Cat. No. B608461
CAS RN: 85073-19-4
M. Wt: 294.21
InChI Key: JUYQFRXNMVWASF-UHFFFAOYSA-M
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Description

Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate (LAP) is a free radical photo-initiator . It is used to initiate free radical chain polymerization upon light exposure and is combined with gelatin methacryloyl (GelMA) to produce a photopolymer used in bioprinting .


Synthesis Analysis

The synthesis of LAP involves the addition of 2,4,6-trimethylbenzoyl-chloride to an equimolar amount of dimethyl phenylphosphonite under a nitrogen atmosphere .


Physical And Chemical Properties Analysis

LAP is a crystalline powder that is white to off-white in color . It has a molecular weight of 294.21 . It is water-soluble and biocompatible .

Scientific Research Applications

Application in Bioprinting

  • Specific Scientific Field : Biomedical Engineering, specifically Bioprinting .
  • Summary of the Application : LAP is a free radical photo-initiator used to initiate free radical chain polymerization upon light exposure. It is combined with gelatin methacryloyl (GelMA) to produce a photopolymer used in bioprinting . The free radicals produced under bioprinting conditions are potentially cytotoxic and mutagenic .
  • Methods of Application or Experimental Procedures : In the study, photorheology determined that 10 min exposure to 9.6 mW/cm² 405 nm light from an LED light source fully crosslinked 10 wt % GelMA with >3.4 mmol/L LAP . These conditions were used for subsequent cytotoxicity and mutagenicity assessments .

Application in Hydrogel Polymerization

  • Specific Scientific Field : Materials Science, specifically Hydrogel Polymerization .
  • Summary of the Application : LAP is a water-soluble, cytocompatible, Type I photoinitiator used in the polymerization of hydrogels or other polymeric materials .
  • Methods of Application or Experimental Procedures : LAP is mixed with the hydrogel precursor solution. Upon exposure to light, LAP initiates the polymerization process, converting the liquid precursor solution into a solid hydrogel .
  • Results or Outcomes : The resulting hydrogel can be used in various applications, including drug delivery systems, tissue engineering scaffolds, and soft robotics .

Application in Device Manufacturing

  • Specific Scientific Field : Manufacturing Engineering .
  • Summary of the Application : The introduction of LAP enables the development of novel formulations for device manufacturing .
  • Methods of Application or Experimental Procedures : LAP is used as a photoinitiator in light-curable resins. These resins are used in additive manufacturing processes, such as stereolithography (SLA), to create complex 3D structures .
  • Results or Outcomes : The use of LAP in these resins allows for the creation of devices with high resolution and intricate geometries .

Application in 3D Bioprinting

  • Specific Scientific Field : Biomedical Engineering, specifically 3D Bioprinting .
  • Summary of the Application : LAP is used as a photoinitiator in the gelation process to solidify bioinks. It is designed to cross-link photocurable hydrogels and bioinks with cells .
  • Methods of Application or Experimental Procedures : LAP is mixed with the bioink solution. Upon exposure to light, LAP initiates the polymerization process, converting the liquid bioink into a solid structure .
  • Results or Outcomes : The resulting 3D printed structure can be used in various applications, including tissue engineering and organ transplants .

Application in Aqueous Photopolymerization

  • Specific Scientific Field : Polymer Science .
  • Summary of the Application : LAP is a water-soluble, cytocompatible, Type I photoinitiator used in the polymerization of hydrogels or other polymeric materials in aqueous conditions .
  • Methods of Application or Experimental Procedures : LAP is mixed with the polymer precursor solution. Upon exposure to light, LAP initiates the polymerization process, converting the liquid precursor solution into a solid polymer .
  • Results or Outcomes : The resulting polymer can be used in various applications, including 3D bioprinting, tissue engineering applications, and device manufacturing .

Future Directions

LAP is preferred over other photoinitiators for biological applications due to its increased water solubility, increased polymerization rates with 365 nm light, and absorbance at 400 nm allowing for polymerization with visible light . The improved polymerization kinetics enable cell encapsulation at reduced initiator concentration and longer wavelength light, which has been shown to reduce initiator toxicity and increase cell viability . This suggests that LAP has a promising future in the field of bioprinting and other related applications.

properties

IUPAC Name

lithium;phenyl-(2,4,6-trimethylbenzoyl)phosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17O3P.Li/c1-11-9-12(2)15(13(3)10-11)16(17)20(18,19)14-7-5-4-6-8-14;/h4-10H,1-3H3,(H,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYQFRXNMVWASF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=CC(=C(C(=C1)C)C(=O)P(=O)(C2=CC=CC=C2)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16LiO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate

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